3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGPLXHPHTWLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester IUPAC name

An In-depth Technical Guide: Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We delve into its precise chemical identity, structural features, and physicochemical properties. A detailed, field-proven synthetic protocol based on the robust Suzuki cross-coupling reaction is presented, including mechanistic insights that inform experimental choices. Furthermore, this guide outlines the predicted spectroscopic profile essential for compound verification and discusses the potential therapeutic applications of this molecular scaffold, grounded in the well-established biological significance of pyrazine derivatives. This document is intended to serve as a vital resource for researchers engaged in synthetic chemistry, medicinal chemistry, and drug development, providing both foundational knowledge and practical, actionable methodologies.

Introduction: The Pyrazine Scaffold in Modern Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure make it a cornerstone for the design of biologically active molecules.[2] Prominent examples include Pyrazinamide, a first-line medication for the treatment of tuberculosis, and Sulfametopyrazine, an antibacterial agent.[1] The pyrazine core is also found in natural products and is a key component in compounds under investigation for anti-inflammatory, anticancer, and antidiabetic activities.[2][3] The derivatization of the pyrazine core, as seen in the title compound, allows for the fine-tuning of pharmacological properties, making it a high-value target for synthetic and medicinal chemists.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is formally identified by its IUPAC name and other standard chemical identifiers.

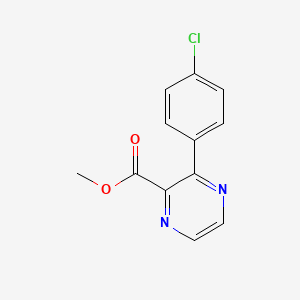

IUPAC Name: methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate[4]

Caption: Structure of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1363382-34-6 | [4][5] |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [4] |

| Molecular Weight | 248.67 g/mol | [4] |

| SMILES | COC(=O)C1=NC=CN=C1C1=CC=C(Cl)C=C1 | [4] |

| InChIKey | Not available in search results. |

Physicochemical and Spectroscopic Profile

Physicochemical Properties

While experimental data such as melting and boiling points are not widely reported in public databases, a profile can be constructed from computed properties, which are essential for predicting solubility, permeability, and potential drug-like characteristics.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 248.67 g/mol | [4] |

| Exact Mass | 248.035255 Da | Calculated |

| XLogP3 | 2.5 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

| Rotatable Bond Count | 3 | Computed |

Predicted Spectroscopic Characterization

The verification of the successful synthesis of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate relies on a combination of spectroscopic methods. Based on analyses of structurally similar compounds, the following spectral characteristics are anticipated.[6][7]

-

¹H NMR (400 MHz, CDCl₃, δ):

-

9.0-8.7 ppm (2H, m): Two distinct signals corresponding to the protons on the pyrazine ring.

-

7.8-7.7 ppm (2H, d, J ≈ 8.5 Hz): Protons on the chlorophenyl ring ortho to the pyrazine ring.

-

7.5-7.4 ppm (2H, d, J ≈ 8.5 Hz): Protons on the chlorophenyl ring meta to the pyrazine ring.

-

~4.0 ppm (3H, s): A sharp singlet for the methyl ester protons.

-

-

¹³C NMR (100 MHz, CDCl₃, δ):

-

~165 ppm: Carbonyl carbon of the ester.

-

150-140 ppm: Quaternary and protonated carbons of the pyrazine ring.

-

138-128 ppm: Aromatic carbons of the chlorophenyl ring, including the chlorine-substituted carbon.

-

~53 ppm: Methyl carbon of the ester.

-

-

FTIR (ATR, cm⁻¹):

-

~1720 cm⁻¹: Strong C=O stretch from the methyl ester.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

-

~1250 cm⁻¹: C-O stretching of the ester group.

-

~1100 cm⁻¹: C-Cl stretching vibration.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for [M+H]⁺ (C₁₂H₁₀ClN₂O₂⁺): 249.0425. The observation of this ion with high mass accuracy, along with the characteristic isotopic pattern for one chlorine atom, would provide strong evidence for the compound's identity.

-

Synthesis and Mechanistic Considerations

The construction of the C-C bond between the pyrazine and chlorophenyl rings is the key strategic step in synthesizing the target molecule. The Palladium-catalyzed Suzuki cross-coupling reaction is an exceptionally reliable and versatile method for this purpose, offering high yields and functional group tolerance.[8]

Retrosynthetic Analysis & Workflow

A logical retrosynthetic disconnection breaks the bond between the two aromatic rings, leading to two commercially available or readily synthesized precursors: a halogenated pyrazine ester and 4-chlorophenylboronic acid.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate.

Materials:

-

Methyl 3-bromopyrazine-2-carboxylate

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Magnesium Sulfate (anhydrous)

-

Silica Gel

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromopyrazine-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Causality: The excess boronic acid ensures complete consumption of the starting bromide. Potassium carbonate is the base required for the transmetalation step in the catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via cannula or syringe.

-

Causality: The dioxane/water solvent system is effective for dissolving both the organic precursors and the inorganic base, facilitating the reaction.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Causality: The aqueous washes remove the inorganic base and other water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the white to off-white solid by NMR, FTIR, and HRMS to confirm its structure and purity as described in Section 4.2.

Potential Applications in Drug Discovery

The pyrazine-2-carboxylic acid framework is a well-established pharmacophore. The title compound, methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, combines this active core with a 4-chlorophenyl group, a common substituent in drug candidates that often enhances potency by increasing lipophilicity and participating in favorable interactions, such as halogen bonding, with biological targets.

Derivatives of pyrazine-2-carboxylic acid have demonstrated a wide spectrum of biological activities, including:

-

Antimycobacterial: The parent acid of pyrazinamide is a key anti-tuberculosis agent.[3]

-

Antifungal: Certain amides of pyrazine-2-carboxylic acids show notable antifungal effects.[9]

-

Anticancer: Chalcone-pyrazine hybrids have shown inhibitory effects against various cancer cell lines.[2]

-

Enzyme Inhibition: Pyrazine derivatives are being explored as inhibitors for various enzymes, including alkaline phosphatase.[8]

Caption: The central role of the pyrazine scaffold in developing diverse bioactive agents.

The specific compound, methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, represents a valuable building block for creating libraries of more complex molecules for screening against these and other diseases.

Conclusion

Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. This guide has established its identity, predicted its key analytical characteristics, and provided a detailed, mechanistically-grounded protocol for its synthesis. By leveraging the robust Suzuki cross-coupling methodology, researchers can reliably access this compound for further derivatization and exploration of its biological activity. The rich history of the pyrazine scaffold in FDA-approved drugs and clinical candidates strongly suggests that compounds derived from this molecule hold promise for future therapeutic innovations.

References

-

RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(2)/[10].pdf]([Link]10].pdf)

-

ChemSynthesis. methyl 3-(4-chlorophenyl)-2-oxo-1,3-oxazinane-4-carboxylate. [Link]

-

MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

PubChem. (4-Chlorophenyl) pyrazine-2-carboxylate. [Link]

-

ScienceDirect. Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. [Link]

-

Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

-

Chemsrc. CAS#:16014-59-8 | 3-amino-6-(4-chlorophenyl)pyrazine-2-carboxamide. [Link]

-

The Good Scents Company. methyl pyrazine carboxylate. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester 97% | CAS: 1363382-34-6 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. nanoient.org [nanoient.org]

- 7. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]

- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. (4-Chlorophenyl) pyrazine-2-carboxylate | C11H7ClN2O2 | CID 85705134 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester (CAS No. 1363382-34-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative grounded in established scientific principles and practical laboratory insights. This document will delve into the core chemical and physical properties, robust synthesis and purification protocols, detailed analytical characterization, and the potential applications of this pyrazine derivative, with a focus on empowering researchers to confidently work with and innovate upon this molecular scaffold. Every piece of information is supported by authoritative references to ensure the highest degree of scientific integrity.

Compound Identification and Physicochemical Properties

Chemical Identity

The compound is systematically named methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate . Its unique Chemical Abstracts Service (CAS) registry number is 1363382-34-6 [1]. This identifier is crucial for unambiguous identification in databases and publications.

Molecular Structure and Properties

The molecular structure consists of a pyrazine ring substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a methyl carboxylate group.

Caption: Chemical structure of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1363382-34-6 | [1] |

| Molecular Formula | C12H9ClN2O2 | [1] |

| Molecular Weight | 248.67 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| IUPAC Name | methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate | [1] |

| SMILES | COC(=O)C1=NC=CN=C1C1=CC=C(Cl)C=C1 | [1] |

| InChIKey | HAGPLXHPHTWLHI-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of 3-aryl-pyrazine-2-carboxylic acid esters is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method. This approach offers high functional group tolerance and generally proceeds under mild conditions to afford good to excellent yields.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The core of this synthesis involves the coupling of a halogenated pyrazine precursor with an appropriately substituted boronic acid. In this case, methyl 3-chloro- or 3-bromopyrazine-2-carboxylate serves as the electrophilic partner, and 4-chlorophenylboronic acid is the nucleophilic partner.

Caption: General workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings of similar heterocyclic systems[2].

Materials:

-

Methyl 3-bromopyrazine-2-carboxylate (1.0 equiv)

-

4-Chlorophenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water (deoxygenated)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromopyrazine-2-carboxylate (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a deoxygenated 10:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[2].

-

Solvent Removal: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a light yellow solid.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose. While specific spectra for this exact compound are not widely published, the expected chemical shifts and fragmentation patterns can be reliably predicted based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazine and chlorophenyl rings, as well as a singlet for the methyl ester protons. The pyrazine protons will appear in the downfield region (typically δ 8.5-9.5 ppm). The protons of the 4-chlorophenyl group will likely appear as two doublets in the δ 7.4-8.0 ppm range. The methyl ester protons will be a sharp singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 12 carbons. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). The aromatic carbons of the pyrazine and chlorophenyl rings will appear in the δ 120-155 ppm region. The methyl carbon of the ester will be observed in the upfield region (δ ~53 ppm)[3][4].

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.

-

C-Cl stretch: A band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the molecule. The calculated exact mass for C₁₂H₉ClN₂O₂ is 248.0353.

-

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 248. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak (M⁺ and M+2). Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

| Hazard Category | Precautionary Statement | Source(s) |

| Acute Toxicity | Harmful if swallowed. | [1] |

| Skin Irritation | Causes skin irritation. | [1] |

| Eye Irritation | Causes serious eye irritation. | [1] |

| Respiratory Irritation | May cause respiratory irritation. | [1] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 0-8 °C[1].

Applications in Drug Discovery and Development

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Rationale for Interest

The pyrazine ring is a bioisostere of other aromatic systems and can participate in various non-covalent interactions with biological targets. The substitution pattern on the pyrazine ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Potential Therapeutic Areas

Derivatives of pyrazine-2-carboxylic acid have been investigated for a variety of therapeutic applications, including:

-

Antitubercular Agents: Pyrazinamide, a simple derivative of pyrazine-2-carboxamide, is a first-line drug for the treatment of tuberculosis. This has spurred extensive research into other pyrazine derivatives as potential antitubercular agents[5].

-

Anticancer Agents: The pyrazine nucleus is found in numerous compounds with demonstrated anticancer activity. These compounds often act by inhibiting key enzymes involved in cell proliferation and survival, such as kinases[6].

-

Enzyme Inhibitors: The structural features of 3-aryl-pyrazine-2-carboxylic acid esters make them attractive candidates for the design of enzyme inhibitors. The aromatic rings can engage in pi-stacking and hydrophobic interactions within an active site, while the ester and pyrazine nitrogens can act as hydrogen bond acceptors.

-

Neurological Disorders: The oxazolo[3,4-a]pyrazine scaffold, a related heterocyclic system, has been explored for the development of antagonists for neuropeptide S receptors, which are implicated in substance abuse disorders[7]. This suggests that pyrazine-based compounds could be valuable in the treatment of various neurological conditions.

The 3-(4-chlorophenyl) substitution is a common feature in many biologically active molecules, often contributing to enhanced binding affinity through halogen bonding and hydrophobic interactions. Therefore, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic value.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling methodologies, and its characterization can be accomplished using standard analytical techniques. This guide provides a solid foundation of technical knowledge to enable researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of pyrazine derivatives holds great promise for the development of novel therapeutics and functional materials.

References

-

Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]

-

Sung, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

-

Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(8), 14641–14664. [Link]

-

Patel, H., et al. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

-

Guerrini, R., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry, 64(8), 4089–4108. [Link]

-

Kos, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(19), 3543. [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]

-

Orita, A., et al. (2011). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 15(3), 628–635. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Molecules, 27(21), 7586. [Link]

Sources

- 1. This compound 97% | CAS: 1363382-34-6 | AChemBlock [achemblock.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unife.it [iris.unife.it]

An In-depth Technical Guide to 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

This guide provides a comprehensive technical overview of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical properties, synthesis, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets.[1] Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antitubercular, and anticancer effects.[2][3][4] The subject of this guide, this compound, combines the pyrazine core with a substituted phenyl ring and a methyl ester group, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H9ClN2O2 | [5] |

| IUPAC Name | methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate | [5] |

| CAS Number | 1363382-34-6 | [5][6] |

| Molecular Weight | 248.67 g/mol | [5] |

| SMILES | COC(=O)C1=NC=CN=C1C1=CC=C(Cl)C=C1 | [5] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves a condensation reaction followed by esterification. The causality behind the choice of reagents and conditions is crucial for a successful and high-yielding synthesis.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a 2-amino-2-(4-chlorophenyl)acetamide with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring, followed by oxidation and esterification. A more direct approach, however, would be the condensation of 2-amino-3-(4-chlorophenyl)pyrazine with a suitable reagent to introduce the carboxylic acid methyl ester group.

A well-established method for the synthesis of similar pyrazine carboxamides involves the condensation of a pyrazine-2-carboxylic acid with an appropriate aniline derivative.[7] Adapting this, one could envision the synthesis starting from 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid and subsequent esterification.

Experimental Workflow: Step-by-Step Methodology

The following is a generalized, yet detailed, protocol for the synthesis of the title compound, emphasizing self-validating steps to ensure reaction progression and purity.

Step 1: Synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid

-

Reaction Setup: To a solution of 2-amino-3-(4-chlorophenyl)pyrazine (1.0 eq) in a suitable solvent such as dioxane, add glyoxylic acid (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid.

Step 2: Esterification to this compound

-

Reaction Setup: Dissolve the 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid (1.0 eq) in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise at 0 °C. The use of a catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude methyl ester is then purified by column chromatography on silica gel to afford the pure this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential utility in several areas of research and development.

-

Medicinal Chemistry: As a functionalized pyrazine derivative, this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrazine core is found in drugs with diverse pharmacological actions.[2] The presence of a chloro-phenyl group can enhance binding to target proteins through hydrophobic and halogen bonding interactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural modifications to explore structure-activity relationships (SAR).[3][7]

-

Materials Science: Pyrazine-based compounds have also found applications in the development of functional materials.[2] Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and as components of conductive polymers. The specific substitution pattern of the title compound could be explored for the synthesis of novel materials with tailored optoelectronic properties.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on both the pyrazine and the chlorophenyl rings, as well as a characteristic singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum would reveal the distinct signals for all twelve carbon atoms in the molecule, including the carbonyl carbon of the ester group.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N stretching of the pyrazine ring, and C-Cl stretching.[9]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (248.67 g/mol ) and characteristic fragmentation patterns.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for further functionalization. Future research efforts could focus on the synthesis of a library of derivatives based on this scaffold and the evaluation of their biological activities against various therapeutic targets. Furthermore, the exploration of its utility in the development of novel organic materials remains a promising avenue for investigation.

References

-

PubChem. 3-(4-Chlorophenyl)pyrazine-2-carboxamide. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

International Journal of Environmental & Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

-

National Institutes of Health. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

-

Chemsrc. CAS#:16014-59-8 | 3-amino-6-(4-chlorophenyl)pyrazine-2-carboxamide. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

IRIS Unife. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. [Link]

-

PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

PubChem. 2-Pyrazinecarboxylic acid. [Link]

-

Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

-

ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

PubChem. 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. [Link]

-

PubChem. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 97% | CAS: 1363382-34-6 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. nanoient.org [nanoient.org]

- 9. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to Substituted Pyrazine-2-Carboxylic Acid Esters: A Technical Whitepaper

Introduction: The Enduring Significance of the Pyrazine Scaffold

Substituted pyrazine-2-carboxylic acid esters represent a cornerstone in modern medicinal chemistry and materials science. This privileged heterocyclic motif is a key structural component in a multitude of biologically active compounds, including therapeutics for tuberculosis, cancer, and inflammatory diseases.[1][2] The inherent electron-deficient nature of the pyrazine ring, coupled with the versatile chemistry of the carboxylic acid ester functionality, provides a rich platform for the development of novel molecular entities with fine-tuned electronic and steric properties.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures to provide a critical analysis of the core methodologies for constructing and functionalizing these valuable compounds. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights to empower rational experimental design.

Strategic Approaches to the Pyrazine Core: A Comparative Analysis

The synthesis of substituted pyrazine-2-carboxylic acid esters can be broadly categorized into two main strategies: construction of the pyrazine ring with the desired ester functionality (or its precursor) already incorporated, and post-synthetic modification of a pre-formed pyrazine core. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and scalability considerations.

Classical Ring Synthesis: The Gutknecht Condensation

The Gutknecht pyrazine synthesis, first reported in 1879, remains a robust and versatile method for accessing the pyrazine core.[3][4] This approach relies on the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine.[3][5]

Mechanistic Rationale: The key to the Gutknecht synthesis is the in situ generation of the α-amino ketone. This is typically achieved through the reduction of an α-oximino ketone, which itself is prepared by the nitrosation of a ketone. The α-amino ketone then undergoes a self-condensation, a process mechanistically akin to a pinacol-like coupling, to yield the dihydropyrazine. The final, and often spontaneous, step is the oxidation to the thermodynamically stable aromatic pyrazine, which can be facilitated by air or a mild oxidizing agent like copper(II) sulfate.[3][6]

Diagram 1: The Gutknecht Pyrazine Synthesis Workflow

Sources

The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged structure," consistently appearing in a remarkable array of biologically active compounds.[1][2] This technical guide offers a comprehensive exploration of the multifaceted biological activities of pyrazine-containing heterocyclic compounds, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and elucidating the critical structure-activity relationships that govern their therapeutic potential.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

The significance of the pyrazine ring in drug design stems from its distinct physicochemical characteristics. The two nitrogen atoms withdraw electron density from the aromatic ring, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack.[3] This electronic nature, coupled with the ring's planarity, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] The pyrazine nucleus is a bioisostere of other aromatic systems like benzene, pyridine, and pyrimidine, allowing for subtle modulation of a molecule's properties to enhance efficacy and reduce toxicity.[4] The prevalence of the pyrazine motif in numerous FDA-approved drugs underscores its importance in the development of clinically successful therapeutic agents.[4][5]

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazine derivatives have emerged as a prominent class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse, frequently involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[6]

Mechanism of Action: Inhibition of Kinase Signaling Pathways

A primary mechanism through which pyrazine-containing compounds exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[8]

The JAK-STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade involved in immunity, cell division, and apoptosis.[9] Dysregulation of this pathway is implicated in various cancers.[10][11][12] Certain pyrazine derivatives have been designed to target components of this pathway, thereby inhibiting tumor cell proliferation and survival.

Caption: Inhibition of the JAK-STAT Signaling Pathway by Pyrazine Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][13]

Rationale for Cell Line Selection: The choice of cancer cell lines is critical for obtaining clinically relevant data.[14][15] Selection should be based on the specific research question and the molecular target of the compounds being tested. For instance, if a pyrazine derivative is designed to target a specific kinase, cell lines with known overexpression or mutation of that kinase should be chosen.[14] Publicly available databases can be utilized to retrieve information on the genetic and phenotypic characteristics of various cell lines.[15]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

-

Compound Treatment: Prepare serial dilutions of the pyrazine-containing test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[16]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13][17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

In Vivo Evaluation: Tumor Xenograft Models

To assess the anticancer efficacy of promising pyrazine derivatives in a living organism, in vivo tumor xenograft models are employed.[18][19]

Rationale for Model Selection: The choice of the animal model (e.g., nude mice, SCID mice) and the tumor cell line depends on the research objectives. Patient-derived xenografts (PDXs) are increasingly used as they more closely mimic the heterogeneity and microenvironment of human tumors.[19]

Experimental Workflow:

Caption: Workflow for In Vivo Anticancer Efficacy Testing.

Antimicrobial Activity: Combating Infectious Diseases

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects.[20][21]

Mechanism of Action

The antimicrobial mechanisms of pyrazine compounds are varied. For instance, the well-known antitubercular drug pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[1][10] Pyrazinoic acid disrupts the membrane potential and interferes with energy production in Mycobacterium tuberculosis.[1][11] Resistance to pyrazinamide is often associated with mutations in the pncA gene, which encodes for pyrazinamidase.[1][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Rationale for Strain Selection: For initial screening, a panel of clinically relevant and well-characterized bacterial strains is typically used. This often includes Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[3][23] The rationale for their selection is based on their prevalence as human pathogens, their distinct cell wall structures (which can affect drug penetration), and the availability of standardized testing protocols.[15][23]

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized suspension of the bacterial strain in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrazine compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity: A Broad Spectrum of Inhibition

Several pyrazine derivatives have exhibited promising antiviral activity against a range of viruses, including influenza virus and herpes simplex virus.[13][24][25]

Mechanism of Action

The antiviral mechanisms of pyrazine-containing compounds can involve targeting various stages of the viral life cycle. For example, some derivatives may inhibit viral entry into host cells, while others may interfere with viral replication by targeting viral enzymes such as polymerases.[24]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Rationale for Viral Strain Selection: The choice of viral strains for antiviral screening depends on the therapeutic area of interest. For broad-spectrum antiviral discovery, a panel of viruses representing different families and replication strategies is often used. For targeted drug development, specific viral strains, including drug-resistant variants, are selected.[4]

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment and entry.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrazine compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Stain the cell monolayers with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.

Structure-Activity Relationship (SAR) of Pyrazine Derivatives

The biological activity of pyrazine compounds is highly dependent on the nature and position of the substituents on the pyrazine ring. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity

For pyrazine-based kinase inhibitors, specific substitutions are often required for potent activity. For example, in a series of imidazo[1,2-a]pyrazine derivatives targeting Aurora-A kinase, a 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine scaffold was found to be crucial for activity.

Antimicrobial Activity

In a series of triazolo[4,3-a]pyrazine derivatives, the nature of the substituent at the R³ position was found to significantly influence antibacterial activity. Aromatic substituents at this position generally led to enhanced activity against both S. aureus and E. coli.

Antiviral Activity

For pyrazine-based antiviral agents, such as favipiravir analogs, modifications to the carboxamide group and substitutions on the pyrazine ring can have a profound impact on antiviral potency and spectrum.[24]

Synthesis of Pyrazine-Containing Heterocyclic Scaffolds

A variety of synthetic methodologies have been developed to construct the pyrazine core and its fused derivatives.

Synthesis of 2,5-Disubstituted Pyrazines

A common method for the synthesis of 2,5-disubstituted pyrazines involves the self-condensation of α-aminoketones or α-amino aldehydes.[1][2]

Synthesis of Fused Pyrazine Systems

Fused pyrazine systems, such as imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines, are often synthesized through the condensation of a substituted 2-aminopyrazine with a suitable bifunctional reagent.

Synthesis of Imidazo[1,2-a]pyrazines:

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activity and mechanism of pyrazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpras.com [ijpras.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–activity relationship studies of [1,2,5]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 16. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. jocpr.com [jocpr.com]

- 20. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A recombinant herpes virus expressing influenza hemagglutinin confers protection and induces antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]

- 25. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the edifice of modern medicinal chemistry. Its inherent electronic properties and structural versatility have established it as a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This technical guide offers a comprehensive exploration of the pharmacological applications of pyrazine derivatives, delving into their mechanisms of action, providing quantitative data on their biological activities, and outlining key experimental protocols for their synthesis and evaluation.

The Versatility of the Pyrazine Core: A Gateway to Diverse Pharmacological Activities

The unique physicochemical properties of the pyrazine ring, including its planarity, aromaticity, and the presence of two hydrogen bond-accepting nitrogen atoms, contribute to its ability to interact with a multitude of biological targets. This has led to the development of pyrazine-containing compounds with a remarkable spectrum of pharmacological activities.[1][2] These derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5]

Anticancer Applications: Targeting the Engines of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, proliferation, and survival.[6] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibition a validated and highly successful strategy in oncology drug development.

Mechanism of Action: Kinase Inhibition and Beyond

A substantial number of pyrazine-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their downstream substrates.[6] This effectively shuts down the signaling cascade that drives tumor growth.

One of the most notable examples is Bortezomib (Velcade®) , a dipeptidyl boronic acid derivative containing a pyrazine moiety. It is a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[1] By inhibiting the proteasome, Bortezomib disrupts the degradation of pro-apoptotic factors, leading to the induction of apoptosis in cancer cells. It is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1]

Another key area of investigation is the development of pyrazine derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These RTKs are crucial for tumor angiogenesis and metastasis.

Signaling Pathway: Pyrazine Derivatives as Kinase Inhibitors

Caption: Pyrazine derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Pyrazine Derivatives

The anticancer potency of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target/Cancer Cell Line | IC50 (µM) | Reference |

| Ligustrazine-Curcumin Hybrid | A549 (Lung Cancer) | 0.60 - 2.85 | [8] |

| Chalcone-Pyrazine Hybrid | MCF-7 (Breast Cancer) | 9.1 | [3] |

| Chalcone-Pyrazine Hybrid | A549 (Lung Cancer) | 0.13 | [3] |

| Pyrazolo[3,4-b]pyrazine | MCF-7 (Breast Cancer) | 3.66 - 9.42 | [5] |

| Triterpenoid Pyrazine Derivative | SF-763 (Glioblastoma) | 3.53 | [9] |

| Triterpenoid Pyrazine Derivative | B16 (Melanoma) | 4.42 | [9] |

| Indenoquinoxaline Derivative | A549 (Lung Cancer) | 4.3 | [10] |

| Indenoquinoxaline Derivative | MCF-7 (Breast Cancer) | 5.4 | [10] |

Anti-inflammatory Applications: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Pyrazine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways.[8][11]

Mechanism of Action: Targeting NF-κB and Pro-inflammatory Mediators

A critical mechanism underlying the anti-inflammatory effects of pyrazine derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some pyrazine derivatives have also been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[8]

Signaling Pathway: Anti-inflammatory Action of Pyrazine Derivatives

Caption: Pyrazine derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity of Pyrazine Derivatives

The anti-inflammatory activity of pyrazine derivatives is often assessed by their ability to inhibit the production of inflammatory mediators or the activation of inflammatory pathways.

| Compound Class | Assay | IC50 (µM) / % Inhibition | Reference |

| Paeonol-Pyrazine Hybrid | LPS-induced NO production in RAW264.7 cells | 56.32% inhibition at 20 µM | [3] |

| Pyrazolo[1,5-a]quinazoline | NF-κB inhibition | 4.8 | [12] |

| Pyrazolo[3,4-b]pyrazine | Carrageenan-induced paw edema in rats | 44.44% inhibition | [5] |

Antimicrobial and Antiviral Frontiers: Combating Infectious Diseases

Pyrazine derivatives have a long and successful history in the fight against infectious diseases. The anti-tuberculosis drug Pyrazinamide has been a cornerstone of tuberculosis therapy for decades.[7][13] More recently, pyrazine-based compounds have shown promise as broad-spectrum antiviral agents.

Mechanism of Action: Diverse Strategies Against Pathogens

Pyrazinamide , a prodrug, is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[14][15] POA disrupts the membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis, particularly in the acidic environment of macrophages.[14][15][16]

Favipiravir (Avigan®) is a broad-spectrum antiviral drug that is active against a range of RNA viruses, including influenza and Ebola viruses.[1][17] It is a prodrug that is intracellularly converted to its active form, which is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.[1]

The antimicrobial activity of other pyrazine derivatives has been attributed to their ability to disrupt bacterial cell membrane structure and inhibit essential enzymes like DNA gyrase and topoisomerase IV.[18]

Quantitative Data: Antimicrobial and Antiviral Activity

The efficacy of antimicrobial and antiviral pyrazine derivatives is measured by their Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), respectively.

| Compound | Target Organism/Virus | MIC (µg/mL) / EC50 (µM) | Reference |

| Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32 | [18] |

| Triazolo[4,3-a]pyrazine derivative | Escherichia coli | 16 | [18] |

| Favipiravir (T-705) | Influenza virus | 1 | [19] |

| Pyrido[2,3-b]pyrazine derivative | Human Cytomegalovirus (HCMV) | 0.33 | [20] |

| Pyrazine-triazole conjugate | SARS-CoV-2 | 0.120 | [21] |

Experimental Protocols: Synthesis and Characterization

The synthesis of bioactive pyrazine derivatives often involves multi-step procedures. Below is a representative protocol for the synthesis of a pyrazine derivative via a condensation reaction.

General Procedure for the Synthesis of 2,5-Disubstituted Pyrazines

Experimental Workflow: Synthesis of 2,5-Disubstituted Pyrazines

Caption: A general workflow for the synthesis of 2,5-disubstituted pyrazine derivatives.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-amino ketone (1.0 eq) and the α-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.

-

Reaction: Heat the reaction mixture to reflux and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 2,5-disubstituted pyrazine derivative.[22][23]

Spectroscopic Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of the molecular structure.[8][10]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[10]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[10]

Conclusion and Future Perspectives

The pyrazine nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological activity through chemical modification, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of novel pyrazine derivatives that target emerging and drug-resistant pathogens, as well as the development of more selective kinase inhibitors with improved safety profiles for the treatment of cancer and inflammatory diseases. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs and advancing human health.

References

- Huigens, R. W., III, Tenneti, S., Xiao, T., & Garrison, A. T. (2022). Pyrazines and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry IV (Vol. 8, pp. 229–282). Elsevier.

- Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons, Inc.

- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Abdel-Wahab, B. F., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2635.

- Al-Dhfyan, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921.

- Beldar, S. V., & Jordis, U. (2007).

- Zhang, X., et al. (2015). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. European Journal of Medicinal Chemistry, 95, 201-213.

- Özdemir, A., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 20(10), 18888-18903.

-

Raveesha, R., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ChemistrySelect, 5(45), 14217-14221.

- Ramesh, B., & Sumana, T. (2010). Synthesis and Anti-Inflammatory Activity of Pyrazolines. E-Journal of Chemistry, 7(2), 514-516.

- Ferreira, M., et al. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Pharmaceutics, 13(5), 723.

- Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).

- Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

- Ai, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.

- De la Cruz, E. M., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 16(18), 2845-2856.

- Barreiro, E. J., et al. (2004). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 12(19), 5179-5187.

- Alanazi, A. M., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem, 16(22), 3418-3429.

- Abdelgawad, M. A., et al. (2022). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1248, 131464.

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Pyrazinamide?. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2635.

- Wang, Y., et al. (2022).

- Gevorgyan, A., et al. (2022). Green synthesis of structural analogs of favipiravir. RSC Advances, 12(28), 17895-17902.

- Al-Dhfyan, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921.

- Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

- Bojan, M. J., et al. (2018). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.

- Alanazi, A. M., et al. (2021). Synthesis and Antiviral Evaluation of Pyrazine-Based Conjugates Against SARS-CoV-2. Molecules, 26(16), 4945.

-

Synapse, P. (2024). What is the mechanism of Pyrazinamide?. Retrieved from [Link]

- Bryan, A. M., et al. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 24(18), 3326.

- Filali, I., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness pr. Moroccan Journal of Chemistry, 12(3), 1367-1379.

- Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).

- Kováč, O., et al. (2026).

- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36295-36305.

- Guttridge, C. E., et al. (2005). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 3(10), 1943-1950.

-

Pediatric Oncall. (n.d.). Pyrazinamide. Retrieved from [Link]

- Shivaraj, et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1645-1656.

- Tirkaso, G. T., et al. (2021).

- Guo, Q., et al. (2020).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 5. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 15. journals.asm.org [journals.asm.org]

- 16. droracle.ai [droracle.ai]

- 17. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. sciforum.net [sciforum.net]

- 20. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. prezi.com [prezi.com]

- 22. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester via Suzuki-Miyaura Cross-Coupling

Introduction

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous biologically active molecules, and the substitution pattern of this target compound makes it a valuable intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3]

The rationale for selecting the Suzuki-Miyaura coupling lies in its numerous advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the requisite boronic acid reagents.[2][3] This protocol has been designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and success in a laboratory setting.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for the target compound.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents | Supplier Example |

| Methyl 3-chloropyrazine-2-carboxylate | 27825-21-4 | 172.57 | 1.0 | TCI Chemicals[4] |

| 4-Chlorophenylboronic acid | 1679-18-1 | 156.37 | 1.2 | Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 (5 mol%) | Strem Chemicals |

| Potassium phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | Acros Organics |

| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | Fisher Scientific |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| Ethyl acetate | 141-78-6 | 88.11 | - | VWR |

| Brine (saturated NaCl solution) | - | - | - | - |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | J.T. Baker |

| Silica gel (for column chromatography) | 63231-67-4 | - | - | Sorbent Technologies |

Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura cross-coupling of heteroaryl halides.[5][6]

Reaction Setup

-

To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 3-chloropyrazine-2-carboxylate (1.0 eq, e.g., 1.0 mmol, 172.6 mg), 4-chlorophenylboronic acid (1.2 eq, 1.2 mmol, 187.6 mg), and potassium phosphate (2.0 eq, 2.0 mmol, 424.5 mg).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 0.05 mmol, 57.8 mg).

-

Seal the flask with a rubber septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The use of a degassed solvent mixture is recommended for optimal results.

Caption: Experimental workflow for the synthesis.

Reaction Execution

-

Immerse the Schlenk flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.